5-Phenylphenoxymethylpenicillin
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
55771-83-0 |
|---|---|
Molekularformel |
C22H21KN2O5S |
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-5-phenyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C22H22N2O5S.K/c1-21(2)18(20(27)28)24-19(26)17(22(24,30-21)14-9-5-3-6-10-14)23-16(25)13-29-15-11-7-4-8-12-15;/h3-12,17-18H,13H2,1-2H3,(H,23,25)(H,27,28);/q;+1/p-1/t17-,18+,22-;/m1./s1 |
InChI-Schlüssel |
YNPVQSWPIFOXBP-QMCKGJGJSA-M |
SMILES |
CC1(C(N2C(=O)C(C2(S1)C3=CC=CC=C3)NC(=O)COC4=CC=CC=C4)C(=O)[O-])C.[K+] |
Isomerische SMILES |
CC1([C@@H](N2C(=O)[C@H]([C@]2(S1)C3=CC=CC=C3)NC(=O)COC4=CC=CC=C4)C(=O)[O-])C.[K+] |
Kanonische SMILES |
CC1(C(N2C(=O)C(C2(S1)C3=CC=CC=C3)NC(=O)COC4=CC=CC=C4)C(=O)[O-])C.[K+] |
Synonyme |
5-phenylphenoxymethylpenicillin 5-phenylphenoxymethylpenicillin, (2S-(2alpha,5alpha,6alpha))-isomer, potassium salt |
Herkunft des Produkts |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of 5 Phenylphenoxymethylpenicillin
Total Synthesis Pathways of Penicillin V Analogs with Phenyl Substitutions at the 5-Position
The total synthesis of 5-phenyl substituted Penicillin V analogs is a complex undertaking that requires precise control over stereochemistry. One documented pathway involves the cycloaddition of azidoacetyl chloride to a pre-synthesized thiazoline (B8809763) ring that already contains the phenyl substitution at the desired position. nih.gov This approach builds the characteristic fused β-lactam-thiazolidine ring system, known as the penam (B1241934) nucleus, onto a chiral scaffold.
A key step in the synthesis of 5-phenylphenoxymethylpenicillin involves the isomerization of the stereochemistry at the C-6 position. The initial cycloaddition reaction yields the 6-epimer, which is biologically inactive. nih.gov Treatment with a base, such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), is required to invert the stereocenter to the natural configuration, which is crucial for potential biological activity. nih.gov Subsequent deprotection of the carboxyl group yields the final product. nih.gov
A retrosynthetic analysis of 5-phenyl-substituted penicillin analogs logically disconnects the molecule into key building blocks. The primary disconnection is at the amide bond of the side chain, separating the phenoxyacetyl group from the 6-aminopenicillanic acid (6-APA) core. mdpi.comnih.gov The penam nucleus itself can be further deconstructed. The β-lactam ring is retrosynthetically opened to an imine and a ketene (B1206846), a strategy central to the Staudinger synthesis. mdpi.com The thiazolidine (B150603) ring can be traced back to a substituted thiazoline, which in turn originates from an amino acid precursor that provides the necessary stereochemistry and the C-5 phenyl substituent. researchgate.net
This analysis identifies the following key synthetic intermediates:
Benzyl (B1604629) D-5,5-dimethyl-5-phenyl-2-thiazoline-4-carboxylate: This crucial intermediate serves as the foundation for the thiazolidine ring and already incorporates the C-5 phenyl group and the correct stereochemistry at C-4. nih.govresearchgate.net
Azidoacetyl chloride: This reagent is used in a [2+2] cycloaddition reaction with the thiazoline intermediate to form the β-lactam ring, introducing a nitrogen functionality that can be later converted to the required amine. nih.gov
Phenoxyacetyl chloride: This acyl chloride is used to install the desired phenoxymethyl (B101242) side chain onto the 6-amino group of the penicillin core. nih.gov
The construction of the fused ring system of penicillin requires high stereochemical control. The thiazolidine ring is typically derived from a chiral amino acid, establishing the stereocenter at C-4. researchgate.net The formation of the β-lactam ring is one of the most critical steps, with the Staudinger [2+2] ketene-imine cycloaddition being a widely employed method. mdpi.comnih.gov This reaction involves the cycloaddition of a ketene (or ketene equivalent, such as an acyl chloride with a base) to an imine.
In the synthesis of this compound, the cycloaddition of azidoacetyl chloride to benzyl D-5,5-dimethyl-5-phenyl-2-thiazoline-4-carboxylate exemplifies this principle. nih.gov This specific reaction initially forms the β-lactam with a cis relationship between the protons at C-5 and C-6, leading to the 6α-azido epimer. nih.govnih.gov This stereoisomer is not the desired one. Therefore, a subsequent epimerization step is necessary. After reduction of the azido (B1232118) group and acylation, the resulting 6-epiphenoxymethylpenicillin ester is treated with a base (DBN) to isomerize the C-6 position to the desired configuration, which has the protons at C-5 and C-6 in a trans relationship. nih.gov
The introduction of the phenyl group at the 5-position of the penam structure is accomplished by starting with a precursor that already contains this functionality. The synthesis of this compound begins with benzyl D-5,5-dimethyl-5-phenyl-2-thiazoline-4-carboxylate. nih.gov This key starting material is prepared from a phenyl-substituted amino acid derivative, ensuring the phenyl group is incorporated into the thiazolidine ring from the outset. This strategy avoids the challenge of attempting to functionalize the C-5 position of a pre-formed penicillin nucleus, which would be synthetically difficult. A similar concept of using a C5-substituted aromatic starting material has been applied in the synthesis of other complex molecules. nih.gov
Analytical Methodologies for Structural Elucidation of Synthetic Intermediates and Final Compounds
The confirmation of the chemical structure and the assessment of the purity of synthetic intermediates and the final this compound compound rely on a combination of modern spectroscopic and chromatographic techniques.
Spectroscopic methods are indispensable for verifying the molecular structure of newly synthesized compounds by providing detailed information about their atomic connectivity and three-dimensional arrangement. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including both ¹H and ¹³C NMR, is a primary tool for determining the precise structure of organic molecules. mdpi.comnih.gov It allows for the mapping of the carbon-hydrogen framework, and the coupling patterns and chemical shifts provide information about the connectivity and stereochemistry of the molecule. For this compound, NMR is crucial for confirming the presence of the phenyl and phenoxymethyl groups and for verifying the stereochemical outcome of the isomerization at the C-6 position. nih.gov
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds and can provide information about their elemental composition. nih.govmdpi.com Fragmentation patterns observed in the mass spectrum can further help to confirm the structure of different parts of the molecule. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. nih.govmdpi.com In the context of penicillin synthesis, it is particularly useful for detecting the characteristic carbonyl stretching frequency of the β-lactam ring (typically around 1770 cm⁻¹), as well as the amide and ester carbonyl groups present in the molecule. mdpi.com
Table 1: Key Spectroscopic Data for Penicillin Analogs
| Spectroscopic Technique | Information Obtained | Typical Application in Penicillin Synthesis |
|---|---|---|
| ¹H NMR | Proton environment, connectivity, stereochemistry | Confirming phenyl/side-chain protons, C-5/C-6 stereochemistry |
| ¹³C NMR | Carbon skeleton | Verifying the number and type of carbon atoms |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns | Confirming the mass of the final product and key intermediates |
This table provides a general overview of the application of spectroscopic techniques in the analysis of penicillin derivatives.
Chromatographic methods are essential for separating the target compound from starting materials, reagents, and byproducts, thereby assessing its purity. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique used extensively for the analysis of penicillin antibiotics. nih.gov Reversed-phase HPLC, often using a C18 column, can effectively separate different penicillin analogs based on their polarity. nih.govsielc.com This method is used to establish the purity of the final this compound and to monitor the progress of the synthesis and purification steps. mdpi.com
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of chemical reactions and for the initial assessment of product purity. nih.gov By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, chemists can visualize the separation of reactants, intermediates, and products, often under UV light or by using a staining agent like iodine vapor. nih.gov
Table 2: Chromatographic Methods for Penicillin Analog Analysis
| Chromatographic Method | Stationary Phase | Mobile Phase Principle | Purpose |
|---|---|---|---|
| HPLC | C18 silica gel (Reversed-Phase) | A mixture of aqueous buffer and organic solvent (e.g., acetonitrile, methanol) nih.gov | Quantitative purity assessment, final product analysis |
This table summarizes common chromatographic techniques used in the synthesis and purification of penicillin analogs.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Penicillin V |
| 6-Aminopenicillanic acid (6-APA) |
| Azidoacetyl chloride |
| Benzyl D-5,5-dimethyl-5-phenyl-2-thiazoline-4-carboxylate |
| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) |
| Phenoxyacetyl chloride |
| 6-epiphenoxymethylpenicillin benzyl ester |
| 5-phenyl-6α-azidopenicillanate |
| This compound benzyl ester |
| This compound potassium salt |
Molecular Mechanisms of Interaction with Penicillin Binding Proteins Pbps
Penicillin-Binding Proteins (PBPs): Enzymatic Catalysis in Bacterial Cell Wall Peptidoglycan Biosynthesis
Penicillin-Binding Proteins are a group of bacterial enzymes characterized by their ability to bind penicillin and other β-lactam antibiotics. nih.gov They are essential components of the machinery responsible for the final steps of peptidoglycan synthesis. nih.gov Peptidoglycan, a heteropolymer of glycan chains cross-linked by short peptides, provides structural integrity to the bacterial cell wall, protecting the bacterium from osmotic pressure. researchgate.net PBPs catalyze the polymerization of glycan strands (transglycosylation) and the cross-linking of peptide chains (transpeptidation), which are critical for the formation of a stable, three-dimensional peptidoglycan sacculus. nih.govarxiv.org Inhibition of these enzymatic activities leads to a weakened cell wall, morphological defects, and ultimately, cell death. nih.gov
The enzymatic functions of PBPs are primarily mediated through two key activities: DD-transpeptidation and DD-carboxypeptidation. rsc.org
DD-Transpeptidase Activity: This is the crucial cross-linking function that provides strength to the peptidoglycan cell wall. The DD-transpeptidase domain of a PBP catalyzes the formation of a peptide bond between the penultimate D-alanine residue of one peptide side chain and a diamino acid on an adjacent peptide side chain, releasing the terminal D-alanine in the process. nih.gov This reaction is the primary target of β-lactam antibiotics. rsc.org
DD-Carboxypeptidase Activity: This activity involves the removal of the terminal D-alanine from the pentapeptide side chains of peptidoglycan precursors. nih.gov While this does not form cross-links, it modulates the degree of cross-linking by regulating the availability of pentapeptide substrates for the transpeptidation reaction. rsc.org In some bacteria, like Escherichia coli, specific PBPs (e.g., PBP5 and PBP6) are primarily DD-carboxypeptidases. rcsb.orgnih.gov
Some PBPs are bifunctional, possessing both DD-transpeptidase and DD-carboxypeptidase capabilities, while others are monofunctional. nih.gov For instance, in Streptococcus pneumoniae, all six of its PBPs exhibit transpeptidase activity, but only PBP3 also functions as a carboxypeptidase. nih.govkhanacademy.org
Table 1: Key Enzymatic Activities of Penicillin-Binding Proteins (PBPs)
| Enzymatic Activity | Function | Role in Peptidoglycan Biosynthesis | Primary Target of Inhibition |
| DD-Transpeptidase | Catalyzes the formation of peptide cross-links between adjacent glycan strands. nih.govnih.gov | Essential for providing mechanical strength and structural integrity to the cell wall. nih.gov | Yes |
| DD-Carboxypeptidase | Cleaves the terminal D-alanine from un-cross-linked pentapeptide stems. nih.gov | Modulates the extent of cell wall cross-linking by controlling substrate availability. rsc.org | Yes |
| Transglycosylase | Polymerizes linear glycan chains from lipid-linked disaccharide-peptide precursors. nih.govarxiv.org | Elongates the backbone of the peptidoglycan structure. | No (by β-lactams) |
| Endopeptidase | Cleaves existing peptide cross-links within the peptidoglycan matrix. nih.gov | Involved in cell wall remodeling, growth, and separation. | No (by β-lactams) |
PBPs exhibit significant diversity in structure and function across different bacterial species. researchgate.net They are generally categorized based on their molecular weight and domain architecture. arxiv.org
High-Molecular-Weight (HMW) PBPs: These are multi-domain proteins essential for cell viability. nih.govarxiv.org They are further divided into:
Class A PBPs: Bifunctional enzymes with an N-terminal transglycosylase domain for glycan chain polymerization and a C-terminal transpeptidase domain for peptide cross-linking. researchgate.netnih.gov
Class B PBPs: Monofunctional enzymes that only possess transpeptidase activity. Their N-terminal domain is thought to be involved in cell morphogenesis and interactions with other proteins in the cell cycle. nih.gov
Low-Molecular-Weight (LMW) PBPs: These are generally monofunctional, non-essential enzymes that primarily exhibit DD-carboxypeptidase or endopeptidase activity. arxiv.org They play roles in cell wall maturation and remodeling. rcsb.org
This diversity is reflected across bacterial phyla. For example, Proteobacteria, such as E. coli, possess a well-studied set of 12 PBPs with distinct roles in maintaining cell shape and division. rcsb.orgmdpi.com In contrast, Gram-positive bacteria like Bacillus subtilis have 16 different PBPs involved in both vegetative growth and sporulation. nih.gov This structural and functional variety contributes to the different intrinsic susceptibilities of bacterial species to various β-lactam antibiotics.
Ligand-PBP Binding Dynamics: Formation of the Covalent β-Lactam Acyl-Enzyme Intermediate
The inhibitory action of 5-Phenylphenoxymethylpenicillin, like all penicillins, stems from its ability to act as a suicide inhibitor of PBP transpeptidase activity. nih.gov The penicillin molecule mimics the D-Ala-D-Ala portion of the natural peptide substrate of the PBP. nih.gov This molecular mimicry allows it to enter the PBP active site, where a catalytic serine residue initiates a nucleophilic attack on the carbonyl carbon of the β-lactam ring. researchgate.netnih.gov
Instead of leading to a normal enzymatic reaction, this attack results in the irreversible opening of the highly strained four-membered β-lactam ring. researchgate.net This process forms a stable, long-lived covalent bond between the penicillin and the serine residue, creating what is known as an acyl-enzyme intermediate. nih.govnih.gov The reaction kinetics can be described in three steps: initial non-covalent binding (Michaelis-Menten complex), acylation (formation of the covalent bond), and very slow deacylation (hydrolysis of the bond). nih.gov For effective antibiotics, the rate of acylation is high while the rate of deacylation is extremely low, effectively sequestering the enzyme and preventing it from performing its cell wall-building function. nih.gov
Theoretical and Computational Approaches to PBP-5-Phenylphenoxymethylpenicillin Interactions
While specific experimental and computational studies on the interaction between this compound and PBPs are not extensively documented in the available literature, the methodologies for such investigations are well-established. Theoretical and computational chemistry provide powerful tools to explore these interactions at an atomic level.
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze how a ligand, such as an antibiotic, binds to its protein target. nih.gov
Molecular Docking: This method predicts the preferred orientation and conformation of a ligand when bound to a receptor's active site. nih.gov For this compound, docking studies would place the molecule into the active site of various PBPs, and a scoring function would estimate the binding affinity (e.g., in kcal/mol). This helps identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the antibiotic and specific amino acid residues (e.g., Serine, Lysine) in the PBP active site. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted PBP-antibiotic complex over time (from nanoseconds to microseconds). arxiv.orgrcsb.org By simulating the movements of all atoms in the system, MD can validate the docking pose and reveal dynamic changes in the protein and ligand. Key metrics such as Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) are analyzed to confirm the stability of the binding. rcsb.org
Table 2: Overview of Computational Simulation Methods for PBP-Ligand Interaction Analysis
| Method | Primary Goal | Typical Output | Information Gained |
| Molecular Docking | Predict the binding pose and affinity of a ligand in a protein's active site. | Binding score (e.g., kcal/mol), predicted 3D binding conformation, key interacting residues. nih.gov | Identification of potential inhibitors; understanding the structural basis of binding. |
| Molecular Dynamics (MD) Simulation | Evaluate the stability and dynamics of the ligand-protein complex in a simulated physiological environment. | Atomic trajectories over time, RMSD/RMSF plots, binding free energy calculations (MM/GBSA). nih.govrcsb.org | Confirmation of binding stability; analysis of conformational changes; refinement of binding energy. |
| Quantum Mechanics (QM) Calculations | Elucidate the electronic details of the chemical reaction (acylation). | Reaction energy profiles, transition state structures, activation energy barriers. | Detailed understanding of the covalent bond formation mechanism and β-lactam ring reactivity. |
To understand the chemical reaction of covalent bond formation, quantum chemical calculations are employed. Methods like Density Functional Theory (DFT) can be used to model the electronic structure of the β-lactam ring and its reaction with the active site serine.
These calculations can map the entire potential energy surface of the acylation reaction. This allows researchers to identify the precise structure of the transition state—the highest energy point along the reaction pathway—and calculate the activation energy barrier. A lower activation barrier corresponds to a more reactive compound. Such studies can explain how the chemical nature of the side chain (the 5-phenylphenoxymethyl group in this case) influences the reactivity of the core β-lactam ring, providing deep insights into why some penicillins are more potent than others. rsc.org
Analysis of Conformational Changes in PBP Active Sites Upon Ligand Binding
The binding of a β-lactam antibiotic such as nafcillin (B1677895) to the active site of a PBP induces significant conformational changes within the protein. These structural alterations are central to the mechanism of inhibition.
Structural studies on Staphylococcus aureus PBP4 in complex with nafcillin reveal specific interactions that anchor the antibiotic within the active site. The carboxyl group of the thiazolidine (B150603) ring on nafcillin forms hydrogen bonds with the gamma oxygen of Threonine-260 (at a distance of 2.6 Å) and Serine-262 (at 2.8 Å). researchgate.net A water molecule mediates an interaction between this same carboxyl group and the N-η of Arginine-300. researchgate.net Furthermore, the backbone carbonyl of Serine-262 is within hydrogen-bonding distance of the nitrogen in the R1 side chain of nafcillin (3.0 Å). researchgate.net These interactions result in localized variations in the protein's loop structures, particularly L1 and L2, when compared to the unbound (apo) enzyme. researchgate.net
In the context of resistance, the structure of PBP2a, particularly in methicillin-resistant Staphylococcus aureus (MRSA), is of critical importance. In its unbound state, the active site of PBP2a is in a "closed" conformation, which sterically hinders the entry of bulky β-lactam antibiotics. nih.gov However, PBP2a possesses an allosteric site, located approximately 60 Å from the active site. nih.govnih.gov The binding of certain molecules, including some β-lactams like oxacillin (B1211168), to this allosteric site can trigger a cascade of conformational changes. nih.govnih.gov This allosteric activation is thought to induce a critical loop motion adjacent to the active site, which in turn drives the conformational shift to an "open" or "partially open" state. nih.govnih.gov This opening of the active site is a prerequisite for its catalytic activity. While this mechanism has been detailed for other β-lactams, it provides a compelling model for the potential allosteric interaction of nafcillin with PBP2a.
Investigating the Influence of the 5-Phenyl Substitution on PBP Binding Specificity and Inhibition Efficiency
The bulky 5-phenylphenoxymethyl side chain of nafcillin is a key structural feature that influences its interaction with PBPs. This substitution provides steric hindrance that protects the β-lactam ring from hydrolysis by many staphylococcal penicillinases, rendering it effective against penicillinase-producing strains of S. aureus. This same bulk, however, also modulates its binding affinity and inhibitory efficiency against different PBPs.
Comparative Analysis of Binding to Canonical PBPs versus Resistance-Associated PBP Variants (e.g., PBP2a)
Nafcillin demonstrates potent activity against methicillin-susceptible S. aureus (MSSA) by effectively binding to its canonical PBPs (PBP1, PBP2, and PBP3), which are essential for the bacterium's growth and survival. researchgate.net The binding affinity, often expressed as the half-maximal inhibitory concentration (IC50), indicates the concentration of the antibiotic required to inhibit 50% of PBP activity. While direct and comprehensive comparative data for nafcillin across all PBPs is limited, studies on the closely related oxacillin provide valuable insights into the binding profile for canonical PBPs.
In contrast, the resistance in MRSA is primarily mediated by the expression of PBP2a, which has an intrinsically low affinity for most β-lactam antibiotics, including nafcillin. nih.govmdpi.com Studies have shown no direct correlation between the amount of PBP2a produced and the level of resistance to nafcillin, nor with nafcillin's binding affinity to PBP2a. nih.govresearchgate.net This suggests a more complex resistance mechanism than simple target overexpression. The low binding affinity of nafcillin for PBP2a allows this enzyme to continue synthesizing the cell wall even when the other canonical PBPs are inhibited. nih.gov
The following table presents comparative binding affinity data for oxacillin (a close analogue of nafcillin) and ceftaroline (B109729) (a fifth-generation cephalosporin (B10832234) with activity against PBP2a) to illustrate the differential binding to canonical PBPs and PBP2a.
| Antibiotic | PBP Target | IC50 (mg/L) | Organism |
| Oxacillin¹ | PBP1 | 0.045 | MSSA |
| Oxacillin¹ | PBP2 | 0.125 | MSSA |
| Oxacillin¹ | PBP3 | 0.110 | MSSA |
| Ceftaroline² | PBP1 | 0.100 | MSSA |
| Ceftaroline² | PBP2 | 0.034 | MSSA |
| Ceftaroline² | PBP3 | 0.049 | MSSA |
| Ceftaroline³ | PBP2a | ≤1 | MRSA |
| ¹Data for oxacillin from a 2022 study. researchgate.net | |||
| ²Data for ceftaroline against MSSA PBPs from a 2022 study. researchgate.net | |||
| ³Data for ceftaroline against MRSA PBP2a from a 2010 study. |
This table is for illustrative purposes to show the general trend of high affinity for canonical PBPs and the challenge of inhibiting PBP2a.
Enzyme Kinetics of PBP Inactivation by this compound and Related Analogues
The inactivation of PBPs by β-lactam antibiotics is a time-dependent, multi-step process that can be described by the following kinetic scheme:
E + I ⇌ E·I → E-I *
This demonstrates that the resistance of PBP2a to these penicillins is primarily due to an extremely low rate of acylation, coupled with a poor initial binding affinity, rather than a rapid deacylation (hydrolysis of the acyl-enzyme complex).
The table below summarizes the kinetic parameters for the interaction of benzylpenicillin and methicillin (B1676495) with PBP2a, illustrating the poor efficiency of this resistance-mediating enzyme's inactivation by these agents.
| Antibiotic | Kd (mM) | k₂ (s⁻¹) | k₂/Kd (M⁻¹s⁻¹) |
| Benzylpenicillin | 13.3 | 0.22 | 16.5 |
| Methicillin | 16.9 | 0.0083 | 0.49 |
| Data from a 1999 study on PBP2a from MRSA. |
These kinetic data underscore the formidable challenge that PBP2a presents to traditional penicillinase-stable penicillins like nafcillin.
Mechanisms of Bacterial Resistance to Penicillins and Analogs
β-Lactamase-Mediated Hydrolysis: Enzymatic Inactivation Mechanisms
The most prevalent mechanism of resistance involves the production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic four-membered β-lactam ring shared by all penicillin antibiotics. wikipedia.org This hydrolytic cleavage renders the antibiotic molecule inactive, preventing it from binding to its PBP targets and inhibiting bacterial cell wall synthesis. oup.comwikipedia.org The interaction between a β-lactam antibiotic and a β-lactamase can be represented as a multi-step process, beginning with the formation of a non-covalent Michaelis complex, followed by acylation of a key serine residue in the enzyme's active site, and culminating in the hydrolysis of this acyl-enzyme intermediate, which regenerates the active enzyme. nih.govnih.gov
β-Lactamases are a diverse group of enzymes that have been classified based on both their molecular structure (amino acid sequence) and their functional characteristics (substrate and inhibitor profiles). nih.govasm.org The most widely accepted molecular classification system, proposed by Ambler, categorizes these enzymes into four classes (A, B, C, and D) based on sequence homology. streck.comoup.com
Class A: These are serine-β-lactamases that include broad-spectrum and extended-spectrum β-lactamases (ESBLs), such as the common TEM and SHV variants. microbenotes.commerckmanuals.com
Class B: These are metallo-β-lactamases (MBLs) that require zinc ions for their catalytic activity. streck.commicrobenotes.com
Class C: These are the cephalosporinases (e.g., AmpC), which are also serine-based enzymes. streck.commicrobenotes.com
Class D: This class consists of serine-β-lactamases known as oxacillinases (OXA) that can hydrolyze oxacillin (B1211168). microbenotes.comgardp.org
The Bush-Jacoby functional classification scheme provides a complementary perspective by grouping β-lactamases based on their substrate and inhibitor profiles, which often correlates with the Ambler classes. asm.orgnih.govnih.gov This system is particularly useful in a clinical context for predicting the resistance phenotype. nih.gov
The evolutionary history of β-lactamases is ancient, with phylogenetic analyses suggesting that serine β-lactamases are approximately 2 billion years old, predating the clinical use of antibiotics by a vast margin. nhsjs.com It is widely believed that these enzymes evolved from penicillin-binding proteins (PBPs), as they share structural similarities and a common ancestor. wikipedia.orgnhsjs.com The widespread introduction of β-lactam antibiotics into clinical practice has exerted immense selective pressure, accelerating the evolution and dissemination of a vast number of β-lactamase variants with expanded substrate specificities. nih.govoup.com
| Ambler Class | Active Site | Key Enzyme Families/Types | Primary Substrates |
| A | Serine | TEM, SHV, CTX-M, KPC | Penicillins, Cephalosporins, some carbapenems (KPC) |
| B | Zinc (Metallo) | NDM, VIM, IMP | Penicillins, Cephalosporins, Carbapenems |
| C | Serine | AmpC, CMY | Cephalosporins |
| D | Serine | OXA | Oxacillin, Penicillins, some carbapenems |
This table provides a simplified overview of the Ambler classification of β-lactamases.
The susceptibility of 5-Phenylphenoxymethylpenicillin to hydrolysis by different β-lactamases is a critical determinant of its antibacterial efficacy. While specific kinetic data for this compound across a wide array of β-lactamases is not extensively documented in publicly available literature, its structural characteristics as a penicillin derivative allow for informed predictions.
Class A β-lactamases, known for their efficient hydrolysis of penicillins, would be expected to readily inactivate this compound. frontiersin.org Similarly, Class D oxacillinases, which are characterized by their high hydrolytic activity against penicillins like oxacillin, would likely also be effective against this compound. wikipedia.orgnih.gov The large phenoxymethyl (B101242) side chain of this compound may influence its binding affinity (KM) and turnover rate (kcat) within the active site of different β-lactamase variants. frontiersin.org For instance, the steric bulk of the side chain could potentially hinder optimal positioning for hydrolysis in some enzymes while favoring it in others.
The interaction with Class C cephalosporinases is likely to be less efficient, as these enzymes preferentially hydrolyze cephalosporins over most penicillins. nhsjs.com Class B metallo-β-lactamases, with their broad substrate spectrum that includes penicillins, would also be predicted to hydrolyze this compound. nih.gov
Detailed kinetic studies would be required to precisely quantify the parameters (KM, kcat, and kcat/KM) for the interaction of this compound with a diverse panel of β-lactamases to establish a definitive substrate profile.
| β-Lactamase Class | Predicted Hydrolytic Activity against this compound | Rationale |
| Class A (e.g., TEM-1) | High | Penicillinases with high affinity for the penicillin backbone. |
| Class B (e.g., NDM-1) | High | Broad-spectrum activity including penicillins. |
| Class C (e.g., AmpC) | Low to Moderate | Primarily cephalosporinases, with lower activity against penicillins. |
| Class D (e.g., OXA-1) | High | Oxacillinases that efficiently hydrolyze penicillins. |
This table presents a predictive substrate profile based on the known specificities of β-lactamase classes.
The active site of these enzymes is located at the interface of two domains and forms a groove that accommodates the β-lactam substrate. nih.govnih.gov Key residues within this active site play crucial roles in substrate recognition, binding, and catalysis. For instance, in Class A β-lactamases, a conserved tyrosine residue (Tyr105) is often involved in substrate recognition through π-stacking interactions with the phenyl ring of benzylpenicillin. nih.gov It is highly probable that a similar interaction would occur with the phenyl group of the phenoxymethyl side chain of this compound, helping to position the β-lactam ring for nucleophilic attack by the catalytic serine (Ser70). nih.gov
Target Site Modifications: Alterations in Penicillin-Binding Proteins (PBPs)
A second major mechanism of resistance to penicillins involves alterations in the structure of Penicillin-Binding Proteins (PBPs), the bacterial enzymes that are the targets of β-lactam antibiotics. nih.govoup.com These enzymes are transpeptidases involved in the final steps of peptidoglycan synthesis, which is essential for maintaining the integrity of the bacterial cell wall.
Bacteria can develop resistance by acquiring mutations in the genes that encode PBPs. These mutations can lead to structural changes in the proteins that reduce their affinity for β-lactam antibiotics, including this compound. oup.com Consequently, higher concentrations of the antibiotic are required to inhibit the modified PBPs and disrupt cell wall synthesis.
A classic example of this mechanism is the methicillin (B1676495) resistance in Staphylococcus aureus (MRSA), which is conferred by the acquisition of the mecA gene. This gene encodes a low-affinity PBP, PBP2a, which continues to function in cell wall synthesis even in the presence of β-lactam concentrations that would inhibit the native PBPs. Although specific data for this compound is limited, its efficacy would be significantly compromised in strains expressing such low-affinity PBPs.
Mutations can occur in several regions of the PBP, including the active site where the antibiotic binds, or in more distant regions that allosterically affect the active site's conformation. These mutations can decrease the rate of acylation by the antibiotic, increase the rate of deacylation of the acyl-enzyme complex, or both, ultimately leading to a resistant phenotype. nih.gov
Recent research has highlighted the importance of allosteric regulation and conformational dynamics in PBP-mediated resistance. Mutations occurring far from the active site can induce subtle conformational changes that are transmitted through the protein structure, ultimately altering the geometry and accessibility of the active site. merckmanuals.com This can reduce the binding affinity of penicillins without directly altering the amino acid residues that form the binding pocket.
Characterization of Low-Affinity PBP Variants and Their Interaction with this compound
Resistance to penicillin and related β-lactam antibiotics is frequently mediated by alterations in the target enzymes, known as Penicillin-Binding Proteins (PBPs). These proteins are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. The development of low-affinity PBP variants is a key strategy employed by bacteria to circumvent the inhibitory action of these antibiotics.
In susceptible bacteria, penicillins bind to the active site of PBPs, leading to their inactivation and subsequent cell death. However, in resistant strains, mutations in the genes encoding PBPs can result in structural changes that reduce the binding affinity of the antibiotic. nih.govnih.gov For instance, in Streptococcus pneumoniae, resistance to penicillin is often associated with the emergence of mosaic genes that encode for low-affinity PBP variants. nih.gov These mosaic genes are formed through the exchange of genetic material with other bacterial species. nih.gov
While the interaction of many penicillins with various PBP variants has been studied, specific research detailing the interaction between this compound and low-affinity PBP variants is not extensively documented in publicly available literature. However, based on the established mechanisms of penicillin resistance, it can be inferred that the presence of low-affinity PBPs would likely reduce the antibacterial efficacy of this compound. The structural modifications in these PBPs would hinder the stable binding of the antibiotic, allowing the bacterium to continue its cell wall synthesis. For example, in highly resistant strains of Enterococcus faecium, amino acid substitutions in PBP5fm have been shown to significantly decrease its affinity for benzylpenicillin. nih.gov
Key Characteristics of Low-Affinity PBPs:
| Characteristic | Description | Implication for Resistance |
| Genetic Basis | Typically arise from point mutations or the acquisition of mosaic genes through horizontal gene transfer. nih.gov | Allows for the rapid evolution and spread of resistance. |
| Structural Changes | Alterations in the amino acid sequence, particularly around the active site of the PBP. nih.gov | Reduces the binding affinity of β-lactam antibiotics. |
| Enzymatic Activity | The altered PBP can still perform its function in cell wall synthesis but is less susceptible to inhibition by antibiotics. | Enables bacterial survival and growth in the presence of the antibiotic. |
Efflux Pump Systems: Active Extrusion Mechanisms
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. researchgate.net This mechanism prevents the intracellular accumulation of the antibiotic to toxic levels, thereby contributing to resistance. These pumps are a significant component of both intrinsic and acquired resistance in bacteria. nih.gov
Molecular Architecture and Substrate Recognition of Efflux Pumps
Bacterial efflux pumps are categorized into several superfamilies based on their structure, energy source, and substrate specificity. The five major families are: the ATP-Binding Cassette (ABC) superfamily, the Major Facilitator Superfamily (MFS), the Multidrug and Toxic Compound Extrusion (MATE) family, the Small Multidrug Resistance (SMR) family, and the Resistance-Nodulation-Division (RND) family. nih.gov
In Gram-negative bacteria, RND pumps are particularly significant and often form a tripartite system that spans the inner membrane, the periplasm, and the outer membrane, allowing for the direct expulsion of substrates into the external environment. nih.gov The substrate recognition by these pumps can be highly specific or broad, with some pumps capable of extruding a wide variety of structurally diverse compounds. frontiersin.org This broad substrate specificity is a key factor in multidrug resistance. The interaction between the antibiotic and the pump is determined by physicochemical properties such as hydrophobicity and charge. nih.gov
Major Efflux Pump Superfamilies:
| Superfamily | Energy Source | Key Features |
| ABC | ATP hydrolysis | Utilizes ATP to drive the transport of substrates across the cell membrane. |
| MFS | Proton motive force | The largest and most diverse family of transporters. |
| MATE | Sodium or proton gradient | Involved in the extrusion of a variety of drugs and toxic compounds. |
| SMR | Proton motive force | Composed of small proteins that form homodimers or heterodimers. |
| RND | Proton motive force | Predominantly found in Gram-negative bacteria and are major contributors to multidrug resistance. nih.gov |
Role of Efflux Pumps in Reducing Intracellular Concentrations of Penicillins
Efflux pumps play a crucial role in reducing the intracellular concentration of various antibiotics, including penicillins. By actively pumping the antibiotic out of the cell, these systems prevent it from reaching its target, the PBPs located in the periplasmic space or on the outer surface of the cytoplasmic membrane. The overexpression of efflux pumps is a common mechanism of acquired resistance in clinical isolates. frontiersin.org
While specific studies on the efflux of this compound are limited, the general principles of penicillin transport by efflux pumps apply. The effectiveness of an efflux pump in conferring resistance to a particular penicillin depends on the affinity of the pump for that antibiotic. The interplay between the rate of antibiotic influx and the rate of efflux determines the intracellular concentration and, consequently, the susceptibility of the bacterium. The presence of an efficient efflux system can significantly increase the minimum inhibitory concentration (MIC) of an antibiotic. mdpi.com
Reduced Outer Membrane Permeability in Gram-Negative Bacteria
For hydrophilic antibiotics like many penicillins to be effective against Gram-negative bacteria, they must traverse this outer membrane to reach their PBP targets in the periplasm. nih.gov This passage is primarily facilitated by water-filled channel proteins called porins. nih.gov
Porin Channel Modifications and Their Impact on Antibiotic Translocation
Porins are trimeric proteins that form channels through the outer membrane, allowing the passive diffusion of small, hydrophilic molecules. nih.gov Bacteria can develop resistance by modifying these porin channels, thereby reducing the influx of antibiotics. mdpi.comnih.gov
Mechanisms of porin-mediated resistance include:
Reduced expression of porins: A decrease in the number of porin channels in the outer membrane limits the entry of antibiotics. mdpi.com
Expression of more restrictive porins: Bacteria can switch to expressing porins with smaller channel diameters or different electrostatic properties, which can hinder the passage of specific antibiotics. nih.gov
Mutations in porin genes: Alterations in the amino acid sequence of a porin can lead to a narrowing of the channel or a change in its charge, both of which can reduce antibiotic permeability. mdpi.com
These modifications act as a physical barrier, lowering the intracellular concentration of the antibiotic and often working in synergy with other resistance mechanisms like efflux pumps and enzymatic degradation. nih.gov While direct evidence concerning this compound is scarce, it is plausible that its efficacy against Gram-negative bacteria would be significantly affected by these porin modifications.
Biosynthetic Pathways and Metabolic Engineering Approaches for Penicillin V Derivatives
Overview of the Penicillin Biosynthetic Pathway in Penicillium Species
The biosynthesis of penicillin in filamentous fungi, particularly Penicillium chrysogenum, is a well-elucidated secondary metabolic pathway. nih.gov It is a multi-step process confined to two primary cellular compartments: the cytosol and peroxisomes. news-medical.netresearchgate.net The pathway begins with the condensation of three precursor amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—and culminates in the formation of the characteristic β-lactam antibiotic structure. news-medical.net
Key Enzymatic Steps: Isopenicillin N Synthase and Acyl-CoA:6-Aminopenicillanic Acid Acyltransferase
The penicillin biosynthetic pathway is catalyzed by three core enzymes encoded by a gene cluster (pcbAB, pcbC, and penDE). nih.gov
ACV Synthetase (ACVS): The first step is mediated by the cytosolic enzyme δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine synthetase (ACVS), a large nonribosomal peptide synthetase. ACVS condenses the three precursor amino acids into the linear tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (LLD-ACV). news-medical.net
Isopenicillin N Synthase (IPNS): The second step involves the oxidative cyclization of the linear LLD-ACV tripeptide to form the bicyclic structure, isopenicillin N (IPN). news-medical.netwikipedia.org This reaction is catalyzed by isopenicillin N synthase (IPNS), a non-heme iron-dependent oxidase. ebi.ac.uknih.gov IPNS facilitates the formation of both the four-membered β-lactam ring and the five-membered thiazolidine (B150603) ring, a crucial step in creating the penicillin core. nih.govacs.org IPN is the first intermediate in the pathway to exhibit weak antibiotic activity. news-medical.net
Acyl-CoA:6-Aminopenicillanic Acid Acyltransferase (AAT): The final, and most versatile, step occurs within the peroxisomes. researchgate.net The side chain of IPN is exchanged for a different one, a reaction catalyzed by Acyl-CoA:6-aminopenicillanic acid acyltransferase (AAT), also known as isopenicillin N acyltransferase (IAT). nih.govnih.gov This enzyme cleaves the L-α-aminoadipyl side chain from IPN to produce the intermediate 6-aminopenicillanic acid (6-APA) and then condenses it with a thioesterified carboxylic acid (acyl-CoA) to form the final penicillin product. docksci.comnih.gov For example, using phenoxyacetyl-CoA as the donor results in the formation of penicillin V (phenoxymethylpenicillin). nih.gov
Table 1: Key Enzymes in Penicillin Biosynthesis
| Enzyme | Gene | Cellular Location | Function |
|---|---|---|---|
| δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine synthetase (ACVS) | acvA (pcbAB) | Cytosol | Condenses L-α-aminoadipate, L-cysteine, and L-valine into LLD-ACV tripeptide. news-medical.net |
| Isopenicillin N synthase (IPNS) | ipnA (pcbC) | Cytosol | Catalyzes the oxidative cyclization of LLD-ACV to form isopenicillin N (IPN). news-medical.netwikipedia.org |
| Acyl-CoA:6-aminopenicillanic acid acyltransferase (AAT) | aatA (penDE) | Peroxisomes | Exchanges the L-α-aminoadipyl side chain of IPN for an activated side chain (e.g., phenoxyacetyl-CoA) to form the final penicillin. researchgate.netnih.govnih.gov |
Regulatory Mechanisms Governing Penicillin Production in Fungal Cultures
Penicillin production is a secondary metabolic process, meaning it is not essential for the growth of the fungus but is often initiated during specific phases of cultivation, such as the late-log and stationary phases. youtube.com Its synthesis is governed by a complex regulatory network influenced by various environmental and nutritional factors. nih.govnews-medical.net
Carbon Source Repression: The presence of readily metabolizable sugars, such as glucose, can repress penicillin biosynthesis. ramauniversity.ac.in To circumvent this, industrial fermentations often utilize slowly metabolized sugars like lactose (B1674315) or employ a fed-batch strategy where glucose is added continuously at a low, controlled rate. ramauniversity.ac.inscholarsresearchlibrary.com
Nitrogen Source Regulation: High concentrations of ammonium (B1175870) are known to decrease penicillin production. mdpi.com The transcription factor AreA (or Nre in P. chrysogenum) mediates nitrogen repression, and its binding sites have been identified in the promoter region of penicillin biosynthetic genes. mdpi.com
Amino Acid Feedback Inhibition: The biosynthesis of lysine (B10760008) shares a common precursor, L-α-aminoadipic acid, with the penicillin pathway. ramauniversity.ac.inyoutube.com High concentrations of lysine can cause feedback inhibition of homocitrate synthase, an enzyme required for L-α-aminoadipic acid synthesis, thereby limiting the availability of this key precursor for penicillin production. youtube.com
pH Control: The ambient pH of the culture medium is a critical factor. A pH-dependent transcriptional regulator, PACC, positively influences the expression of penicillin biosynthetic genes. nih.govgoogle.com
Gene Dosage: Industrial high-yielding strains of P. chrysogenum, developed through decades of classical strain improvement, often contain multiple tandem copies of the entire penicillin gene cluster. mdpi.comnih.govresearchgate.net This gene amplification leads to higher levels of the biosynthetic enzymes and consequently, increased penicillin titers.
Precursor Feeding Strategies for Penicillin V Production and Analog Synthesis
The final step of the penicillin biosynthetic pathway offers a unique opportunity for the synthesis of diverse penicillin analogs. The enzyme AAT exhibits a degree of flexibility, allowing it to accept various acyl-CoA molecules as substrates, a process known as precursor-directed biosynthesis. researchgate.net
Incorporation of Phenoxyacetic Acid Derivatives and Related Side-Chain Precursors
The industrial production of penicillin V (phenoxymethylpenicillin) relies on the addition of phenoxyacetic acid (POA) or its derivatives to the fermentation medium. nih.govvirginia.edu The fungus activates the supplied POA into its coenzyme A thioester, phenoxyacetyl-CoA, which is then utilized by AAT to acylate the 6-APA nucleus, yielding penicillin V. nih.gov
Research has shown that P. chrysogenum can utilize different precursors to produce various penicillins. nih.gov For instance, when fed phenylacetic acid (PA), the fungus produces penicillin G (benzylpenicillin). nih.gov If both POA and PA are present, the synthesis of penicillin V is typically blocked, and the fungus preferentially produces penicillin G, demonstrating a substrate preference by the enzymatic machinery. nih.gov This strategy has been explored with a wide range of substituted phenylacetic and phenoxyacetic acid derivatives to generate novel penicillin structures. nih.govgaacademy.org
**Table 2: Examples of Precursor Feeding in *P. chrysogenum***
| Precursor Fed | Activated Form | Resulting Penicillin |
|---|---|---|
| Phenylacetic acid (PA) | Phenylacetyl-CoA | Penicillin G nih.gov |
| Phenoxyacetic acid (POA) | Phenoxyacetyl-CoA | Penicillin V nih.gov |
| Octanoic acid | Octanoyl-CoA | Penicillin K nih.gov |
Feasibility and Mechanisms of 5-Phenylphenoxymethylpenicillin Formation via Modified Biosynthesis
The formation of the specific analog this compound involves a more complex side chain, 5-phenylphenoxyacetic acid. While the direct biosynthetic production of this compound by feeding the corresponding precursor to P. chrysogenum is not extensively documented in biosynthesis literature, the theoretical feasibility can be inferred from the known mechanisms of the AAT enzyme.
Theoretically, if 5-phenylphenoxyacetic acid were supplied to the fermentation, the fungal cells would need to activate it to 5-phenylphenoxyacetyl-CoA. This activated precursor would then compete for the active site of the AAT enzyme. The enzyme would catalyze the cleavage of the L-α-aminoadipyl side chain from isopenicillin N and subsequently attach the 5-phenylphenoxyacetyl group to the resulting 6-APA core. The success of this biosynthetic route would depend on several factors, including the efficiency of cellular uptake and activation of the precursor and the substrate tolerance of the AAT enzyme for this bulkier side chain.
However, the primary described method for obtaining this compound is through chemical synthesis. nih.gov A 1975 study by Vanderhaeghe and Thomis detailed a multi-step chemical process starting with benzyl (B1604629) D-5,5-dimethyl-5-phenyl-2-thiazoline-4-carboxylate. nih.gov This route involves the cycloaddition of azidoacetyl chloride, followed by reduction and reaction with phenoxyacetyl chloride to yield an epimer of the target molecule. nih.gov Subsequent isomerization and debenzylation steps are required to obtain the final this compound potassium salt. nih.gov This established chemical pathway underscores that while modified biosynthesis is a powerful tool, some complex penicillin analogs have been achieved through traditional organic synthesis.
Genetic and Metabolic Engineering of Penicillium chrysogenum for Biosynthesis of Novel Penicillin Scaffolds
Beyond precursor feeding, modern genetic and metabolic engineering techniques have been applied to P. chrysogenum to enhance the production of existing penicillins and to create novel β-lactam structures. nih.gov These approaches aim to overcome bottlenecks in the natural biosynthetic pathway and expand the catalytic capabilities of the fungus.
For decades, classical strain improvement (CSI) programs, involving random mutagenesis and screening, were the cornerstone of enhancing penicillin production. nih.gov This led to industrial strains with significantly increased titers, largely due to the amplification of the penicillin gene cluster. researchgate.netnih.gov
More targeted approaches have since been developed. A key strategy involves increasing the levels of rate-limiting enzymes. Overexpression of the penDE gene, which codes for the AAT enzyme, has been shown to increase penicillin production, particularly in strains that already possess multiple copies of the gene cluster. researchgate.netresearchgate.net This suggests that the final acylation step can be a bottleneck in high-producing strains. researchgate.net
Furthermore, engineering regulatory elements provides another avenue for improvement. Manipulating the activity of transcription factors that control the expression of the entire penicillin gene cluster, such as the pH-responsive PACC protein, has been explored to enhance antibiotic synthesis. google.com The development of a broader set of strong promoters allows for more precise and tunable expression of target genes, facilitating more sophisticated metabolic engineering strategies. rug.nl These advanced genetic tools, combined with genome mining to identify novel enzymes, are paving the way for the rational design of P. chrysogenum as a cell factory for a new generation of penicillin scaffolds and other valuable natural products. nih.gov
Directed Evolution and Rational Design of Biosynthetic Enzymes
The core of penicillin biosynthesis lies in a three-step enzymatic process. nih.gov The modification of these enzymes through directed evolution and rational design presents a powerful approach to generate novel penicillin derivatives.
The initial enzyme, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) synthetase (ACVS), is a large non-ribosomal peptide synthetase that condenses the three precursor amino acids. oup.com The second enzyme, isopenicillin N synthase (IPNS), is a non-heme iron-dependent oxidase that catalyzes the crucial oxidative cyclization of the linear ACV tripeptide to form isopenicillin N (IPN), which contains the characteristic β-lactam and thiazolidine rings. nih.govwikipedia.orgnih.gov The final step is catalyzed by acyl-CoA:isopenicillin N acyltransferase (IAT), which exchanges the L-α-aminoadipyl side chain of IPN for a different acyl group, such as phenoxyacetyl-CoA in the case of Penicillin V. nih.govnih.gov
Isopenicillin N Synthase (IPNS): A Target for Directed Evolution
IPNS has been a major focus for protein engineering due to its pivotal role in forming the core penicillin structure. nih.govresearchgate.net Its catalytic mechanism involves the binding of the ACV substrate and molecular oxygen to a ferrous iron center within the active site. nih.gov This initiates a complex series of oxidative reactions leading to the formation of the bicyclic penicillin nucleus. nih.govwikipedia.org
Directed evolution studies on IPNS aim to alter its substrate specificity or catalytic activity. By introducing random mutations and screening for desired functionalities, researchers can generate IPNS variants capable of accepting modified ACV analogues, thereby leading to the production of novel penicillin backbones. While specific examples focusing on this compound are not extensively documented, the principle remains a valid and explored avenue for creating diverse penicillin derivatives.
Rational Design of Acyl-CoA:Isopenicillin N Acyltransferase (IAT)
The IAT enzyme determines the final structure of the penicillin molecule by incorporating a specific side chain. nih.gov The enzyme is a heterodimer, processed from a 40 kDa precursor protein into an α-subunit and a β-subunit, with the active site located in the β-subunit. nih.govnih.gov Rational design of IAT, informed by its three-dimensional structure, allows for targeted modifications to its active site to accommodate novel acyl-CoA substrates. nih.govresearchgate.net
Homology modeling and molecular docking studies have been employed to predict the 3D structure of IAT and to understand its interaction with substrates like IPN and various acyl-CoA molecules. nih.govresearchgate.net These computational models help identify key amino acid residues in the active site that are crucial for substrate binding and catalysis. For instance, residues such as Cys103, Gln172, and Arg310 have been identified as interacting with the IPN substrate through hydrogen bonds. nih.gov By mutating these and other residues, the substrate specificity of IAT can be altered to accept bulkier or more complex side chains, potentially enabling the biosynthesis of derivatives like this compound.
| Enzyme | Engineering Approach | Rationale | Potential Outcome for this compound |
| Isopenicillin N Synthase (IPNS) | Directed Evolution | To alter substrate specificity for modified ACV tripeptides. | Generation of novel penicillin backbones that could be precursors. |
| Acyl-CoA:Isopenicillin N Acyltransferase (IAT) | Rational Design | To modify the active site to accept novel acyl-CoA substrates. | Direct incorporation of a 5-phenylphenoxymethyl side chain. |
Gene Expression and Enzyme Activity Modulation for Modified Penicillin Production
Regulation of Penicillin Biosynthesis Genes
The genes encoding the penicillin biosynthetic enzymes—pcbAB (ACVS), pcbC (IPNS), and penDE (IAT)—are typically clustered together in the genomes of producing fungi like Penicillium chrysogenum (also known as Penicillium rubens). oup.comnih.gov The expression of these genes is tightly regulated by a complex network of factors, including nutrient availability and pH. oup.comnih.govmdpi.com
For instance, glucose is known to repress the expression of all three penicillin biosynthesis genes, making lactose a more favorable carbon source for penicillin production in industrial settings. nih.govresearchgate.net The transcriptional regulator CreA is involved in this carbon catabolite repression. mdpi.com Similarly, nitrogen sources can affect gene expression, with the global nitrogen regulatory protein AreA playing a role. mdpi.com The pH-responsive transcription factor PacC also influences the expression of penicillin biosynthetic genes, with alkaline conditions generally favoring production. mdpi.com
Modulating Enzyme Activity and Precursor Supply
Beyond transcriptional regulation, the activity of the biosynthetic enzymes themselves can be a limiting factor. Studies have suggested that IPNS can be a rate-limiting enzyme in the penicillin pathway. researchgate.net Therefore, increasing the intracellular concentration or specific activity of IPNS can lead to higher penicillin yields.
Furthermore, the availability of the precursor amino acids (L-α-aminoadipic acid, L-cysteine, and L-valine) and the acyl-CoA side-chain precursor is crucial. mdpi.com Metabolic engineering efforts have been directed at up-regulating the biosynthetic pathways for these precursors. For example, enhancing the pathways for valine and cysteine biosynthesis can increase the pool of these amino acids available for ACVS. mdpi.com
In the context of this compound, a key challenge would be the efficient synthesis and activation of the 5-phenylphenoxyacetic acid side-chain precursor to its corresponding CoA thioester. This may require the introduction or engineering of a specific acyl-CoA ligase capable of efficiently activating this particular side chain. nih.gov The localization of the final biosynthetic steps within peroxisomes is also a critical factor for efficient production in P. chrysogenum. researchgate.netresearchgate.net
| Regulatory Level | Target | Strategy | Impact on Modified Penicillin Production |
| Transcriptional Regulation | creA gene (repressor) | Attenuation or deletion | Increased expression of penicillin biosynthesis genes. |
| areA, pacC genes (activators) | Overexpression | Enhanced transcription of the penicillin gene cluster. | |
| Enzyme Activity | Isopenicillin N Synthase (IPNS) | Overexpression | Increased flux through the central part of the pathway. |
| Precursor Supply | Amino acid biosynthetic pathways | Upregulation | Increased availability of building blocks for the penicillin core. |
| Acyl-CoA ligase | Introduction or engineering | Efficient activation of the desired side-chain precursor. |
Chemical Stability, Degradation Kinetics, and Environmental Fate of 5 Phenylphenoxymethylpenicillin
Hydrolytic Degradation Pathways of the β-Lactam Ring Structure
The primary route of degradation for penicillins is the hydrolysis of the strained β-lactam ring. accesson.kr This process leads to the inactivation of the antibiotic.
The hydrolysis of the β-lactam ring is significantly influenced by pH. Both acidic and alkaline conditions can catalyze the cleavage of the amide bond in the ring. nih.gov For instance, a study on penicillin G, a closely related compound, demonstrated rapid degradation under both acidic (pH 2) and alkaline (pH 12) conditions. accesson.kr The degradation of penicillins can also be accelerated in the presence of certain metal ions. nih.gov
Enzyme-catalyzed hydrolysis is another critical degradation pathway, primarily mediated by β-lactamases. These enzymes are produced by various bacteria and are a major cause of antibiotic resistance. β-lactamases specifically target and cleave the β-lactam ring, rendering the antibiotic ineffective. While specific studies on 5-Phenylphenoxymethylpenicillin are scarce, research on phenoxymethylpenicillin (Penicillin V) indicates its susceptibility to hydrolysis by various β-lactamases. jocpr.com The hydrolysis of phenoxymethylpenicillin into 6-aminopenicillanic acid has been observed with spores of Fusaria. nih.gov
The rate of hydrolysis is also dependent on the specific structure of the penicillin. For example, a study comparing phenoxymethylpenicillin and pheneticillin (B85947) showed differences in their pharmacokinetic properties, which can be partly attributed to their relative stability and susceptibility to hydrolysis. nih.gov
The hydrolysis of the β-lactam ring of penicillins results in the formation of several degradation products. The initial product of hydrolysis is the corresponding penicilloic acid. accesson.kr Further degradation can lead to the formation of penilloic acid and other metabolites.
Various analytical techniques are employed to identify and characterize these degradation products, including High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS). accesson.kr Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are also crucial for elucidating the structure of these degradation products. A study on phenoxymethylpenicillin sulfoxide (B87167) utilized these techniques for its structural characterization. acs.org
Table 1: Major Degradation Products of Penicillin G Hydrolysis
| Degradation Product | Method of Identification |
|---|---|
| Penicilloic Acid | HPLC-MS/MS |
This table is based on data for Penicillin G, a structurally similar compound.
Photolytic and Oxidative Degradation Mechanisms under Environmental Conditions
Exposure to light, particularly UV radiation, can induce the degradation of penicillins. Photolytic degradation often involves complex photochemical reactions that can lead to the cleavage of the β-lactam ring and other structural modifications. Studies on penicillin G have shown that it undergoes photodegradation, a process that can be enhanced by the presence of photocatalysts. mdpi.comnih.gov
Oxidative degradation is another pathway that can contribute to the breakdown of penicillins in the environment. Oxidizing agents can attack various parts of the penicillin molecule, including the sulfur atom in the thiazolidine (B150603) ring, leading to the formation of sulfoxides. The oxidation of the 6-epimer of this compound benzyl (B1604629) ester has been shown to yield the corresponding sulfoxide. nih.gov
Advanced Kinetic Modeling of this compound Degradation Pathways
Kinetic models are essential tools for understanding and predicting the degradation rates of pharmaceuticals in the environment. For penicillins, degradation kinetics are often modeled using pseudo-first-order kinetics, particularly for processes like hydrolysis and photolysis. mdpi.com
Table 2: Kinetic Parameters for the Degradation of Penicillin G
| Kinetic Model | Rate Constant (k) | Conditions | Reference |
|---|---|---|---|
| Pseudo-first-order | Varies with photocatalyst | Visible light irradiation | mdpi.com |
This table presents data for Penicillin G as a proxy for this compound.
Bio-transformation and Microbial Degradation in Model Environmental Systems
Microorganisms in the environment play a crucial role in the degradation of antibiotics. Various bacteria and fungi have been shown to degrade penicillins through different metabolic pathways.
Several studies have identified specific microorganisms capable of degrading penicillins. For instance, bacterial strains isolated from the soil of a pig farm were found to be effective in degrading Penicillin V. nih.gov These isolates, identified as belonging to the genus Bacillus, demonstrated significant degradation rates. nih.gov The hydrolysis of phenoxymethylpenicillin by spores of Fusaria species has also been reported. nih.gov
The primary mechanism of microbial degradation of penicillins is the enzymatic cleavage of the β-lactam ring by β-lactamases. However, other enzymatic transformations can also occur, leading to a variety of degradation products. The study of these microbial degradation pathways is essential for assessing the environmental fate and potential for natural attenuation of penicillin antibiotics.
Microbial Ecological Interactions and Evolutionary Dynamics of Resistance Non Clinical
Selective Pressures Exerted by β-Lactam Compounds on Microbial Communities in Controlled Environments
In controlled laboratory settings, the presence of β-lactam compounds favors the survival and proliferation of bacteria that possess or can acquire resistance mechanisms. nih.govnih.gov This selective pressure can lead to a rapid decrease in the population of susceptible organisms, allowing resistant strains to become dominant. The concentration of the β-lactam compound is a critical factor; even low concentrations can provide a competitive advantage to resistant bacteria over time.
Impact of β-Lactam Compounds on the Evolution of the Resistome in Model Microbial Consortia
The resistome encompasses all antibiotic resistance genes in a microbial community. nih.gov Exposure to β-lactam antibiotics can drive the evolution of the resistome through two primary mechanisms: the selection of pre-existing resistance genes and the emergence of new resistance mutations. scienceopen.comukhsa.gov.uk
Monitoring the Emergence and Spread of Antibiotic Resistance Genes in Response to Analog Exposure
The emergence of resistance can occur through spontaneous mutations in the genes encoding penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics, or in genes that regulate the expression of efflux pumps or porin channels. nih.govcapes.gov.br More commonly, resistance is acquired through horizontal gene transfer (HGT) of genes encoding β-lactamases, enzymes that inactivate β-lactam antibiotics by hydrolyzing the β-lactam ring. scienceopen.com These genes are often located on mobile genetic elements such as plasmids and transposons, facilitating their spread between different bacterial species and genera.
Metagenomic and Metatranscriptomic Analyses of Community Responses
Metagenomic analysis of microbial communities exposed to β-lactam antibiotics can reveal shifts in the taxonomic composition and the abundance and diversity of antibiotic resistance genes. nih.govnih.gov Metatranscriptomic analysis provides a snapshot of the active response of the community by sequencing messenger RNA (mRNA), indicating which resistance genes are being expressed and which metabolic pathways are active in the presence of the antibiotic. nih.govnih.gov These analyses can identify the key bacterial players and resistance mechanisms in a given environment.
Biofilm Formation and Its Contribution to Antibiotic Resistance
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.gov This mode of growth provides significant protection against antibiotics.
Influence of β-Lactam Compounds on Biofilm Architecture and Developmental Dynamics
The architecture of a biofilm, including its thickness, density, and the presence of channels, can be influenced by environmental factors, including the presence of antibiotics. nih.govresearchgate.net While high concentrations of β-lactams may inhibit biofilm formation in susceptible strains, sub-inhibitory concentrations can sometimes paradoxically enhance biofilm production in some species as a stress response. The EPS matrix itself can act as a diffusion barrier, preventing the antibiotic from reaching the cells in the deeper layers of the biofilm.
Characterization of Inter-species Microbial Interactions within Biofilms in the Presence of the Analog
Biofilms are often composed of multiple species that can interact synergistically or antagonistically. frontiersin.orgnih.govmontana.edufrontiersin.org In the presence of a β-lactam antibiotic, resistant species, such as those producing β-lactamases, can protect susceptible species in their vicinity by degrading the antibiotic in the local environment. This cross-protection is a critical aspect of community resistance. These interactions can be studied using advanced imaging techniques and multi-species biofilm models. researchgate.netplos.org
Horizontal Gene Transfer (HGT) Dynamics in Response to Analog Exposure in Controlled Experimental Systems
The spread of antibiotic resistance is a multifaceted process, with Horizontal Gene Transfer (HGT) playing a pivotal role in the rapid dissemination of resistance determinants among bacterial populations. nih.govnih.gov While the direct evolutionary pressure of antibiotic selection is a primary driver, the influence of antibiotic exposure on the rates and mechanisms of HGT itself is a critical area of non-clinical investigation. Controlled experimental systems allow for the dissection of these complex interactions, separating the direct effects of antibiotics on gene transfer from the broader ecological effects of selection. nih.gov
Research in this area has explored the three primary mechanisms of HGT: conjugation, transformation, and transduction. nih.govyoutube.com Although specific studies focusing exclusively on 5-Phenylphenoxymethylpenicillin are not available in the reviewed literature, extensive research on its analogs, particularly other β-lactam antibiotics, provides significant insights into the potential dynamics of HGT in response to exposure. It is important to note that the effects can be highly specific to the antibiotic, its concentration, the bacterial species involved, and the environmental conditions. nih.govfrontiersin.org
Conjugation Dynamics
Conjugation, the transfer of genetic material through direct cell-to-cell contact, is a primary mechanism for the spread of resistance plasmids. nih.govnih.gov Studies in controlled laboratory settings have demonstrated that sub-inhibitory concentrations of certain β-lactam antibiotics can enhance the frequency of conjugative transfer. For instance, pre-exposure of donor Escherichia coli strains harboring various naturally occurring Extended-Spectrum β-Lactamase (ESBL) plasmids to cefotaxime (B1668864) or ampicillin (B1664943) resulted in a significant increase in plasmid transfer frequency compared to untreated controls. frontiersin.org
However, the effect is not universal across all antibiotics or conditions. In one study using E. coli, cefotaxime was found to increase conjugation frequency significantly in non-growing bacterial cultures, a state more representative of many natural environments. Conversely, ampicillin showed opposing results under the same conditions, and other classes of antibiotics, like aminoglycosides, either decreased or had no effect on conjugation. frontiersin.org This highlights the nuanced and often unpredictable influence of specific antibiotic molecules on HGT. Factors such as bacterial growth rate and nutrient availability have also been shown to significantly impact conjugation frequencies in chemostat models, sometimes having an even greater effect than the presence of the antibiotic itself. nih.gov
Transformation Dynamics
Transformation involves the uptake of naked DNA from the environment. youtube.com For some bacteria, such as Streptococcus pneumoniae, this is a natural process regulated by a state known as competence. nih.gov Controlled studies have revealed that certain β-lactam antibiotics and associated compounds can induce competence, thereby promoting transformation. Exposure of S. pneumoniae to aztreonam (B1666516) and clavulanic acid (a β-lactamase inhibitor) was found to target penicillin-binding protein 3 (PBP3), leading to the formation of cell chains. This morphological change alters the diffusion of the competence-stimulating peptide (CSP), effectively creating an autocrine-like signaling loop that prolongs the period during which the bacteria can take up DNA. nih.gov
Furthermore, direct evidence of HGT via transformation has been observed for genes conferring β-lactam resistance. In co-culture experiments, the ftsI gene, which codes for a modified penicillin-binding protein in β-lactamase-nonproducing, ampicillin-resistant (BLNAR) Haemophilus influenzae, was successfully transferred to susceptible strains, conferring resistance. nih.gov
Transduction Dynamics
Transduction is the transfer of genetic material mediated by bacteriophages (viruses that infect bacteria). youtube.com While it is considered a significant mechanism of HGT, experimental data on the direct influence of penicillin analogs on transduction rates is less abundant than for conjugation and transformation. However, studies have demonstrated the principle of transduction for penicillin resistance genes. For example, phage-mediated transfer of penicillin and tetracycline (B611298) resistance genes to multidrug-resistant Staphylococcus aureus strains has been documented in laboratory settings. nih.gov The primary role of the antibiotic in this context is often seen as providing the selective pressure that favors the survival and proliferation of newly resistant, transduced cells, rather than directly increasing the rate of the transduction event itself. nih.gov
Advanced Research Methodologies and Future Perspectives
High-Throughput Screening Methodologies for Novel PBP Inhibitors and β-Lactamase Inactivators
High-throughput screening (HTS) is a critical tool in the discovery of new antibacterial agents that target penicillin-binding proteins (PBPs) and inactivate β-lactamases, the primary enzyme responsible for bacterial resistance to β-lactam antibiotics. nih.govstyvalley.comnih.gov These automated platforms allow for the rapid testing of vast libraries of chemical compounds to identify potential drug candidates. styvalley.comyoutube.com
One common HTS method for PBP inhibitors utilizes fluorescence polarization (FP). nih.govplos.org This technique measures the binding of a fluorescently labeled penicillin, such as Bocillin-FL, to a PBP. nih.govplos.org When a compound from a screening library displaces the fluorescent probe from the PBP's active site, a change in fluorescence polarization is detected, signaling a potential inhibitor. nih.gov This approach has been successfully used to screen tens of thousands of compounds and identify novel, non-β-lactam inhibitors of PBPs from various pathogenic bacteria, including Neisseria gonorrhoeae. nih.govplos.org
For identifying β-lactamase inactivators, HTS assays often employ chromogenic or fluorogenic substrates that produce a detectable signal upon cleavage by the enzyme. nih.gov When a potential inhibitor is present, the enzymatic activity is reduced, leading to a decrease in the signal. A genetically regulated screen has also been developed for the in vivo production of β-lactam antibiotics, which can be adapted to screen for β-lactamase inhibitors. nih.gov This method uses a green fluorescent protein (GFP) reporter system that is activated in the presence of β-lactam antibiotics, providing a sensitive and high-throughput way to identify compounds that protect the antibiotic from degradation by β-lactamases. nih.gov
| HTS Technique | Target | Principle | Application Example |
| Fluorescence Polarization (FP) | Penicillin-Binding Proteins (PBPs) | Measures the displacement of a fluorescently labeled penicillin from the PBP active site. nih.govplos.org | Screening for novel inhibitors of Neisseria gonorrhoeae PBP 2. nih.govplos.org |
| Chromogenic/Fluorogenic Assays | β-Lactamases | Detects the inhibition of β-lactamase-mediated cleavage of a signal-producing substrate. nih.gov | Screening for inhibitors of various bacterial β-lactamases. |
| Genetically Regulated Reporter Screen | β-Lactamase Inactivators | Utilizes a GFP reporter system that is activated by the presence of intact β-lactam antibiotics. nih.gov | In vivo screening for compounds that protect β-lactams from enzymatic degradation. nih.gov |
Application of Cryo-Electron Microscopy and X-ray Crystallography for Detailed Structural Insights into Protein-Ligand Complexes
Understanding the three-dimensional structure of PBPs and β-lactamases, as well as their complexes with inhibitors, is fundamental for rational drug design. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques that provide atomic-level details of these interactions. nih.govnih.govcreative-biostructure.com
X-ray crystallography has been instrumental in elucidating the molecular structures of numerous PBPs and β-lactamases. nih.govox.ac.uk This technique requires the protein to be crystallized, after which it is bombarded with X-rays. The resulting diffraction pattern can be used to calculate the electron density and, consequently, the positions of the atoms within the protein. nobelprize.org This has provided invaluable insights into the catalytic mechanisms of these enzymes and the structural basis of antibiotic resistance. nih.gov The pioneering work of Dorothy Hodgkin in determining the structure of penicillin itself using X-ray crystallography laid the foundation for this field. ox.ac.uknobelprize.orgthe-scientist.com
Cryo-EM has emerged as a revolutionary technique, particularly for large and flexible protein complexes that are difficult to crystallize. creative-biostructure.comamericanpeptidesociety.orgelifesciences.org In cryo-EM, purified protein samples are rapidly frozen in a thin layer of vitreous ice and imaged with an electron microscope. americanpeptidesociety.orgnih.gov Thousands of two-dimensional images of individual protein particles are then computationally combined to generate a high-resolution 3D model. nih.gov Cryo-EM allows for the visualization of protein-ligand complexes in their near-native state, providing a dynamic view of their interactions. creative-biostructure.com
Systems Biology and Omics Approaches in Comprehensive Study of Penicillin-Microbe Interactions
Systems biology, which integrates various "omics" disciplines such as genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of how microbes respond to penicillin and other antibiotics. nih.govnih.gov These approaches allow for the simultaneous monitoring of thousands of cellular components, providing a comprehensive picture of the complex networks that govern microbial physiology and resistance. mdpi.com
In the context of penicillin production, omics studies on the fungus Penicillium chrysogenum (now reclassified as Penicillium rubens) have been instrumental in understanding the molecular mechanisms that lead to improved antibiotic yields in industrial strains. nih.govnih.govjst.go.jp For instance, genomic analyses have revealed the amplification of the penicillin biosynthesis gene cluster in high-producing strains. nih.gov Transcriptomic and proteomic studies have identified key regulatory proteins and metabolic pathways that are up- or down-regulated during penicillin production. nih.gov
When studying the interaction of penicillins with pathogenic bacteria, proteomics can reveal changes in the expression of proteins involved in resistance, such as efflux pumps and enzymes that modify the antibiotic's target. mdpi.com Metabolomics can identify changes in the cellular metabolic state upon antibiotic exposure, providing clues about the drug's mechanism of action and potential bypass pathways that bacteria might use to survive. frontiersin.org
Rational Drug Design Principles for Modified Penicillin Scaffolds with Improved Properties
Rational drug design aims to develop new drugs based on a detailed understanding of the biological target's structure and function. This approach is particularly relevant for modifying the penicillin scaffold to create new analogues with improved properties, such as enhanced activity against resistant strains or a broader spectrum of activity. nih.gov
The process often begins with the determination of the three-dimensional structure of the target protein, such as a PBP or a β-lactamase, using X-ray crystallography or cryo-EM. nih.govcreative-biostructure.com This structural information allows for the use of computational modeling and docking simulations to predict how different chemical modifications to the penicillin scaffold will affect its binding to the target. nih.gov
By analyzing the interactions between the penicillin molecule and the amino acid residues in the active site of the target protein, medicinal chemists can design modifications that enhance binding affinity or overcome resistance mechanisms. For example, if a particular mutation in a PBP reduces the binding of a penicillin, a new analogue can be designed with a modified side chain that can still fit into the altered active site. This structure-based approach has been instrumental in the development of newer generations of β-lactam antibiotics. nih.gov
Prospects for Understanding and Overcoming β-Lactam Resistance through Analogue Research and Development
The development of new penicillin analogues remains a crucial strategy in the fight against antimicrobial resistance. nih.govresearchgate.net Research in this area focuses on several key strategies to overcome the various mechanisms of resistance that bacteria have evolved. mdpi.com
One major approach is the design of penicillin analogues that are poor substrates for β-lactamases. nih.gov This can be achieved by introducing bulky side chains that sterically hinder the enzyme's access to the β-lactam ring. Another strategy is to develop analogues that are potent inhibitors of β-lactamases themselves. When co-administered with a conventional penicillin, these inhibitors can protect the antibiotic from degradation, restoring its efficacy. frontiersin.org
Furthermore, research is ongoing to develop penicillin analogues with enhanced affinity for the PBPs of resistant bacteria. mdpi.com This can involve modifications that allow the antibiotic to bind to mutated PBPs that have a lower affinity for existing drugs. mdpi.com Additionally, some newer strategies focus on developing analogues that can bypass resistance mechanisms altogether, for instance, by inhibiting other essential bacterial processes in addition to cell wall synthesis. nih.gov The continued exploration of novel penicillin scaffolds, informed by the advanced research methodologies discussed above, holds significant promise for the future of antibacterial therapy.
Q & A
Basic Research Questions
Q. What are the key structural characteristics of 5-Phenylphenoxymethylpenicillin, and how do they influence its pharmacological activity?
- Methodological Answer: Conduct X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to confirm the compound’s structure, focusing on the phenylphenoxymethyl side chain’s spatial orientation. Compare its binding affinity to penicillin-binding proteins (PBPs) using surface plasmon resonance (SPR) assays. Structural modifications at the side chain can alter β-lactamase stability, which should be tested via enzymatic hydrolysis assays .
Q. What methodologies are recommended for synthesizing this compound with high purity?
- Methodological Answer: Follow IUPAC guidelines for synthetic routes, starting with 6-aminopenicillanic acid (6-APA) as the core. Incorporate the phenylphenoxymethyl group via acylation under anhydrous conditions. Monitor reaction progress using thin-layer chromatography (TLC) and purify via high-performance liquid chromatography (HPLC). Validate purity (>98%) using mass spectrometry and elemental analysis .
Q. What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?
- Methodological Answer: Use a crossover study design in animal models to assess bioavailability, half-life, and protein binding. Employ non-compartmental pharmacokinetic modeling to calculate AUC(0–24h) and Cmax. Compare results to penicillin V (phenoxymethylpenicillin) to evaluate enhanced stability or absorption due to the phenyl group .
Advanced Research Questions
Q. How can researchers design robust in vivo studies to evaluate this compound’s efficacy against resistant bacterial strains?
- Methodological Answer: Use a murine neutropenic thigh infection model with methicillin-resistant Staphylococcus aureus (MRSA) isolates. Define endpoints such as bacterial load reduction (log10 CFU/mL) and pharmacodynamic indices (e.g., %T > MIC). Include a control group receiving vancomycin and ensure blinding to minimize bias. Ethical approvals must address humane endpoints and sample size justification .
Q. What strategies resolve contradictions in reported bioavailability data for this compound across studies?
- Methodological Answer: Perform a systematic review using the PICO framework: Population (animal/human subjects), Intervention (dosage forms), Comparison (bioavailability vs. penicillin V), Outcome (AUC/Cmax). Apply meta-analysis to identify heterogeneity sources (e.g., gastric pH effects). Validate findings via in vitro dissolution testing under simulated intestinal conditions .
Q. How can analytical protocols be optimized to detect degradation products of this compound under varying storage conditions?
- Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze samples using ultra-HPLC (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) mass spectrometry. Quantify major degradation products (e.g., β-lactam ring-opened forms) against validated reference standards. Statistical tools like ANOVA can assess significance of temperature/pH effects on degradation rates .
Methodological Frameworks
- PICO : Use to structure comparative efficacy studies (e.g., Population: immunocompromised hosts; Intervention: this compound; Comparison: standard penicillin; Outcome: mortality reduction) .
- FINER : Ensure research questions are Feasible (e.g., accessible bacterial strains), Interesting (novel mechanism exploration), Novel (addressing β-lactamase resistance), Ethical (IACUC-approved protocols), and Relevant (alignment with antimicrobial stewardship goals) .
Data Contradiction Analysis
- Cross-validate conflicting results (e.g., variable MIC values) by repeating assays in triplicate under controlled conditions (pH, inoculum size). Use Bland-Altman plots to assess inter-laboratory variability .
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